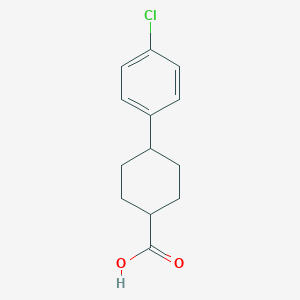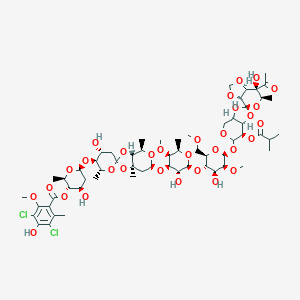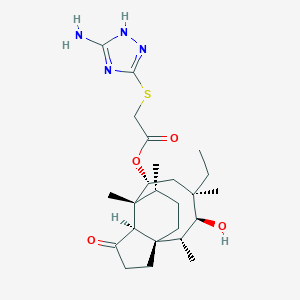
Azathramycin
Descripción general
Descripción
La azitromicina es un antibiótico macrólido utilizado para tratar una variedad de infecciones bacterianas. Se caracteriza por su amplio espectro de actividad y su larga vida media, lo que permite una dosificación menos frecuente en comparación con otros antibióticos. La azitromicina se usa comúnmente para tratar infecciones respiratorias, infecciones de la piel, infecciones del oído y enfermedades de transmisión sexual .
Aplicaciones Científicas De Investigación
La azitromicina tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un compuesto modelo para estudiar antibióticos macrólidos. En biología, se utiliza para estudiar los mecanismos de resistencia bacteriana y los efectos de los antibióticos en el crecimiento bacteriano. En medicina, la azitromicina se utiliza para tratar varias infecciones bacterianas y se está investigando su posible uso para tratar infecciones virales, como la COVID-19. En la industria, la azitromicina se utiliza en la producción de formulaciones farmacéuticas y como estándar de referencia en química analítica .
Mecanismo De Acción
La azitromicina ejerce sus efectos al unirse al ARNr 23S de la subunidad ribosómica 50S bacteriana. Esta unión inhibe los pasos de transpeptidación y translocación de la síntesis de proteínas, evitando en última instancia el crecimiento bacteriano. La azitromicina también inhibe el ensamblaje de la subunidad ribosómica 50S, interrumpiendo aún más la síntesis de proteínas. El compuesto se absorbe activamente por varias células, incluidos los fagocitos, y se entrega en altas concentraciones a los sitios de infección .
Análisis Bioquímico
Biochemical Properties
Azathramycin interacts with various biomolecules, primarily targeting the ribosome . It binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting the transpeptidation/translocation step of protein synthesis and preventing the assembly of the 50S ribosomal subunit .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to have clear and sustained effects on the gut microbial community, causing significant alterations in the representations of Bifidobacterium species . It also inhibits T-cell cytotoxicity against tumor cells and impairs T-cell metabolism through glycolysis inhibition, down-regulation of mitochondrial genes, and up-regulation of immunomodulatory genes .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the bacterial ribosome. By binding to the 23S rRNA of the 50S ribosomal subunit, it inhibits the transpeptidation/translocation step of protein synthesis, thereby stopping bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in vitro killing curves showed a decrease of 2 log 10 within 2 and 3 hours for azithromycin and erythromycin, respectively .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to be metabolized in the liver . Demethylation is the major route of metabolism, and the metabolites are not considered to have any significant antimicrobial activity .
Transport and Distribution
This compound is extensively distributed into tissues, particularly phagocytes, where it is delivered in high concentrations to sites of infection . This is reflected in rapid plasma clearance and extensive tissue distribution .
Subcellular Localization
This compound is known to accumulate in intracellular compartments, mainly in fibroblasts, phagocytic cells, and other white blood cells . This suggests that this compound is localized in specific subcellular compartments, likely acidic organelles such as lysosomes .
Métodos De Preparación
La azitromicina se sintetiza a través de una serie de reacciones químicas que comienzan con la eritromicina. El proceso implica la modificación de la molécula de eritromicina para introducir un átomo de nitrógeno en el anillo lactona, formando un anillo azalida de 15 miembros. Esta modificación mejora la estabilidad y la actividad del compuesto. Los métodos de producción industrial a menudo involucran extrusión en caliente para preparar azitromicina en una dispersión sólida amorfa, lo que mejora su solubilidad y sabor .
Análisis De Reacciones Químicas
La azitromicina se somete a varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen metanol, tampón fosfato y acetonitrilo. Los principales productos formados a partir de estas reacciones son típicamente derivados de azitromicina con grupos funcionales modificados. La cromatografía líquida de alta resolución (HPLC) se utiliza a menudo para analizar estas reacciones y determinar la pureza de los productos .
Comparación Con Compuestos Similares
La azitromicina está estructuralmente relacionada con otros antibióticos macrólidos, como la eritromicina y la claritromicina. En comparación con la eritromicina, la azitromicina tiene una vida media más larga, mejor penetración tisular y mejor tolerancia. La claritromicina es más similar a la eritromicina en términos de farmacocinética, pero ofrece una mejor tolerancia. El anillo azalida de 15 miembros único de la azitromicina la diferencia de otros macrólidos y contribuye a su mayor estabilidad y actividad .
Compuestos similares incluyen:
- Eritromicina
- Claritromicina
- Roxitromicina
- Espiramicina
La estructura y propiedades únicas de la azitromicina la convierten en un antibiótico valioso con una amplia gama de aplicaciones en medicina e investigación.
Propiedades
IUPAC Name |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)38-18-19(2)16-35(8,44)32(51-34-28(40)25(39(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKNNHYKWGYTEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70N2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76801-85-9 | |
| Record name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between azaerythromycin A and azithromycin?
A1: Azaerythromycin A is a known impurity and degradation product of azithromycin, a commonly used macrolide antibiotic. []
Q2: How can azaerythromycin A be separated and quantified in azithromycin samples?
A2: Several analytical techniques can be employed, with thin-layer chromatography (TLC) being a common method. TLC utilizes a mobile phase of n-hexane-ethyl acetate-diethylamine (75:25:10, v/v/v) and a stationary phase of precoated silica-gel plates. After development, azaerythromycin A can be visualized as a brown to brownish-red spot upon spraying with a modified Dragendorff's solution. This method allows for the separation and quantification of azaerythromycin A even in the presence of other potential impurities and degradation products. [] Another method is HPLC with electrochemical detection. []
Q3: What are the typical levels of azaerythromycin A found in azithromycin?
A3: The amount of azaerythromycin A can vary depending on the source and manufacturing process of the azithromycin. It's crucial to monitor these levels, as even small changes in impurity profiles can indicate variations in manufacturing or potential degradation issues. []
Q4: Are there any known instances where azaerythromycin A was specifically investigated for its biological activity?
A4: While azaerythromycin A itself hasn't been extensively studied for its individual biological effects, its presence as a structural analog of azithromycin makes it relevant in the context of structure-activity relationship studies. Research shows that even slight modifications to the macrolide structure, like replacing the carbonyl group at position 9 with a nitrogen to create an azaerythromycin, can significantly alter antibacterial activity. [, , ] Furthermore, understanding its role in potential cross-resistance mechanisms with other macrolides is essential. []
Q5: What are the implications of having azaerythromycin A present in azithromycin drug products?
A5: The presence of impurities like azaerythromycin A in pharmaceutical formulations needs to be carefully controlled and monitored due to potential impacts on drug safety and efficacy. Regulatory bodies like the FDA and ICH set strict limits for impurities in drug products. []
Q6: How is the stability of azithromycin evaluated in relation to azaerythromycin A formation?
A6: Stability studies often involve exposing azithromycin to various stress conditions like heat, light, humidity, and acidic or basic environments. The formation and increase of azaerythromycin A under these conditions are closely monitored. This data informs appropriate storage conditions and shelf-life determination for azithromycin drug products. []
Q7: What is the significance of understanding the compatibility of azithromycin with excipients in relation to azaerythromycin A?
A7: Excipients used in pharmaceutical formulations can potentially interact with the active ingredient and impact its stability. Assessing the compatibility of azithromycin with different excipients, especially in the presence of moisture, helps determine their potential contribution to azaerythromycin A formation. [] Choosing suitable excipients is crucial for maintaining the quality and stability of the final drug product. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






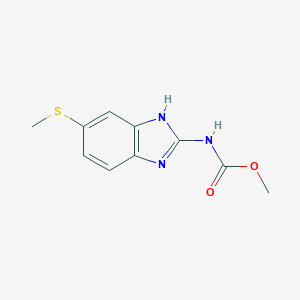
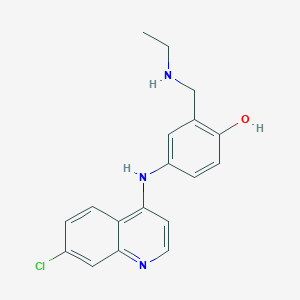
![4-[(7-Chloroquinolin-4-yl)amino]phenol](/img/structure/B193635.png)

